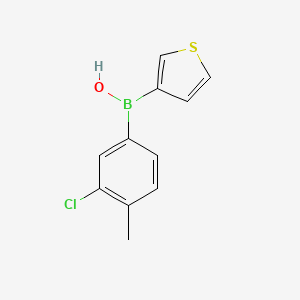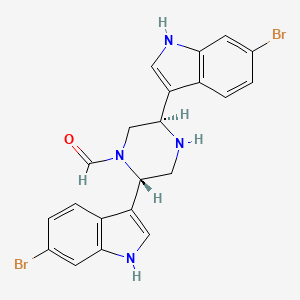
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring substituted with two 6-bromo-1H-indol-3-yl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the preparation of the 6-bromo-1H-indole precursor, which is then coupled with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the primary alcohol.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole rings may interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2,5-bis(1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure but lacks bromine atoms.
(2S,5R)-2,5-bis(6-chloro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with chlorine atoms instead of bromine.
(2S,5R)-2,5-bis(6-fluoro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
917484-89-0 |
|---|---|
Molekularformel |
C21H18Br2N4O |
Molekulargewicht |
502.2 g/mol |
IUPAC-Name |
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H18Br2N4O/c22-12-1-3-14-16(7-24-18(14)5-12)20-10-27(11-28)21(9-26-20)17-8-25-19-6-13(23)2-4-15(17)19/h1-8,11,20-21,24-26H,9-10H2/t20-,21+/m0/s1 |
InChI-Schlüssel |
DYDOTFHXXIUYJC-LEWJYISDSA-N |
Isomerische SMILES |
C1[C@@H](N(C[C@H](N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Kanonische SMILES |
C1C(N(CC(N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
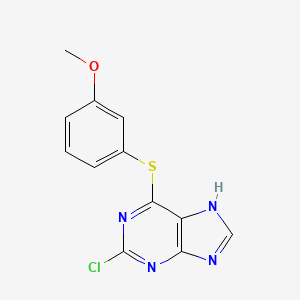
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
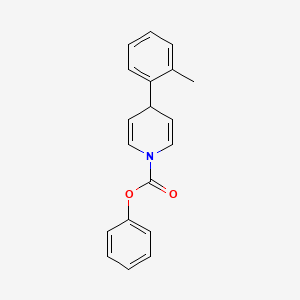
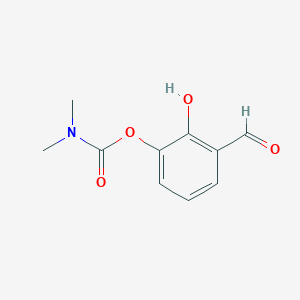
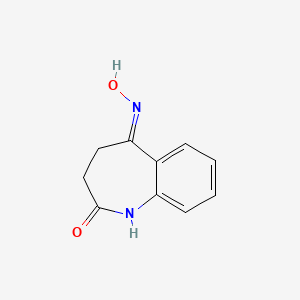
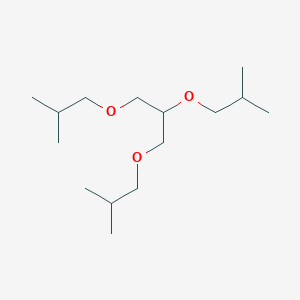
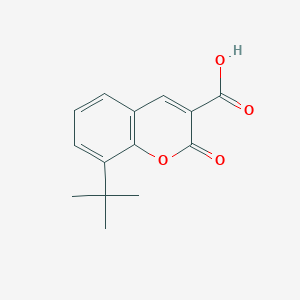
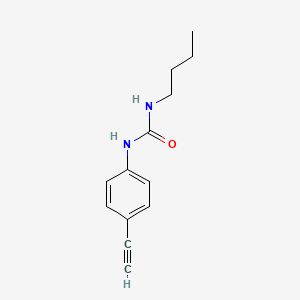
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
